molecular formula C15H12ClN3O2S B2847231 N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide CAS No. 851979-09-4

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

Cat. No. B2847231
CAS RN: 851979-09-4
M. Wt: 333.79
InChI Key: TXBRSVHNGMLCOD-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide, also known as CBM-300946, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been found to have various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Antimicrobial Activity

  • The synthesis and evaluation of new pyridine derivatives, including compounds related to N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide, have demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Activity

  • Research into benzothiazole derivatives has shown promising anticancer properties. Specifically, compounds synthesized from benzothiazole acylhydrazones have been investigated for their anticancer activity, indicating the significant potential of these compounds as chemotherapeutic agents (Osmaniye et al., 2018).

Anticonvulsant and Neuroprotective Effects

  • A series of N-(substituted benzothiazol-2-yl)amides has been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Among these, specific compounds have shown effective anticonvulsant properties with minimal toxicity, underscoring the therapeutic potential of benzothiazole derivatives in neurology (Hassan et al., 2012).

Interaction with DNA

  • The binding of certain Schiff base compounds, including N'-(substituted benzohydrazide) derivatives, with salmon sperm DNA has been investigated, revealing that these compounds exhibit a binding propensity towards DNA via intercalation mode. This suggests potential applications in the development of new therapeutic agents targeting DNA (Sirajuddin et al., 2013).

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-10-5-2-4-9(8-10)14(20)18-19-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRSVHNGMLCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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